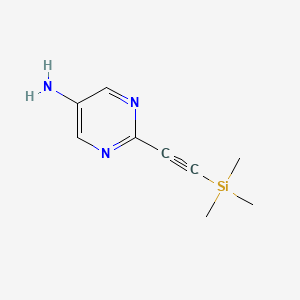
2-(2-Methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 2-(2-Methylphenyl)acetamide can be achieved through a three-step reaction scheme. Firstly, 2-(2-Methylphenyl)acetamideine is acetylated with acetic anhydride to form N-acetyl2-(2-Methylphenyl)acetamideine. Secondly, N-acetyl2-(2-Methylphenyl)acetamideine is refluxed with hydrochloric acid to obtain 2-(2-methylphenyl)acetamide hydrochloride. Finally, the hydrochloride salt is neutralized with sodium hydroxide to yield the desired product.
Molecular Structure Analysis
The molecular formula of 2-(2-Methylphenyl)acetamide is C9H11NO . The IUPAC Standard InChI is InChI=1S/C9H11NO/c1-7-5-3-4-6-9(7)10-8(2)11/h3-6H,1-2H3,(H,10,11) .
科学的研究の応用
Herbicide Metabolism and Toxicity Acetochlor, a herbicide chemically related to 2-(2-Methylphenyl)acetamide, undergoes complex metabolic pathways that can result in carcinogenicity in rats. Studies have explored the metabolic activation leading to DNA-reactive products, with a focus on liver microsomes in rats and humans (Coleman, Linderman, Hodgson, & Rose, 2000).
Soil Interaction and Herbicidal Activity Research on acetochlor, a related compound, has investigated its interaction with soil and plant materials. Factors such as soil coverage with wheat straw and irrigation influence the herbicide's reception by soil and its effectiveness on crops like grain sorghum (Banks & Robinson, 1986).
Chemical Structure and Bonding The molecular structure and bonding characteristics of compounds like 2-Chloro-N-(3-methylphenyl)acetamide, which is structurally similar to 2-(2-Methylphenyl)acetamide, have been a subject of research. These studies focus on conformation, hydrogen bonding, and crystal structure (Gowda et al., 2007).
Synthesis for Medical Applications The synthesis process of N-(2-Hydroxyphenyl)acetamide, closely related to 2-(2-Methylphenyl)acetamide, has been explored for creating antimalarial drugs. This includes optimizing conditions for chemoselective acetylation, an important step in the synthesis of medical compounds (Magadum & Yadav, 2018).
Photocatalytic Degradation of Pharmaceuticals Research involving graphene/titanium dioxide nanocomposites has been conducted to study their effectiveness in degrading pharmaceuticals like Acetaminophen. This highlights the potential of such composites in environmental applications, particularly in the degradation of contaminants (Tao, Liang, Zhang, & Chang, 2015).
Environmental Impact and Pollution Potential The potential of acetochlor, a related compound, for water pollution has been studied to understand its leaching behavior in soils and its environmental impact. This research provides insights into how such chemicals interact with the environment and their pollution potential (Balinova, 1997).
特性
IUPAC Name |
2-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-7-4-2-3-5-8(7)6-9(10)11/h2-5H,6H2,1H3,(H2,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZWFNQKHHGQCET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-([2,2'-bifuran]-5-ylmethyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2418017.png)

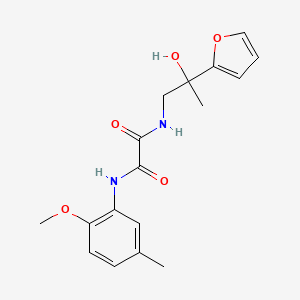
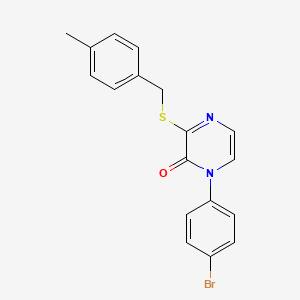
![1-(5-(Ethylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(2-methoxyethyl)urea](/img/structure/B2418021.png)
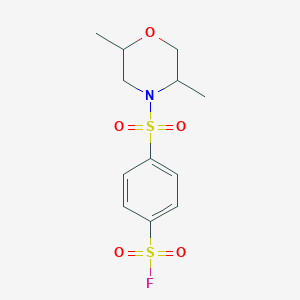



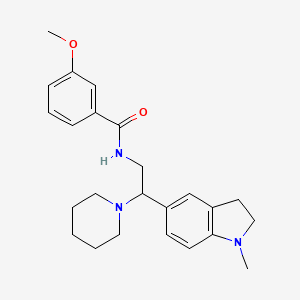
![N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2418032.png)
